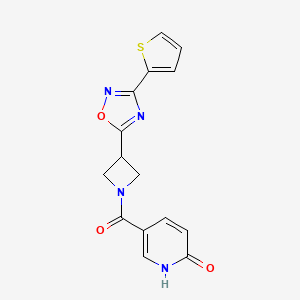
5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
Descripción
5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one: is an organic compound characterized by a unique chemical structure comprising a pyridinone core, an azetidine moiety, and a thiophene-substituted oxadiazole ring
Propiedades
IUPAC Name |
5-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12-4-3-9(6-16-12)15(21)19-7-10(8-19)14-17-13(18-22-14)11-2-1-5-23-11/h1-6,10H,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDKNKXGCKQFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, beginning with the preparation of intermediate compounds. A common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction of a suitable precursor, followed by azetidine ring formation and subsequent attachment of the pyridinone moiety under specific reaction conditions, often requiring catalysts, controlled temperature, and pH conditions.
Industrial Production Methods: For large-scale production, methods must be optimized for yield, efficiency, and cost-effectiveness. This may involve continuous flow chemistry techniques, where the reactants are flowed through a reactor under precisely controlled conditions. Industrial synthesis could also leverage automated synthesis platforms to minimize human error and increase throughput.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including but not limited to:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of certain moieties, like nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the thiophene or pyridinone rings.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride might be used, depending on the specific reaction required. Catalysts such as palladium or platinum may also be employed, particularly for hydrogenation reactions.
Major Products Formed: Depending on the reactants and conditions, the major products can vary widely, leading to a range of derivatives that may exhibit different properties or activities.
Aplicaciones Científicas De Investigación
Chemistry: This compound is valuable in medicinal chemistry for drug design and synthesis, serving as a scaffold for developing novel pharmaceuticals.
Biology: In biological research, it could be used to study its effects on cellular processes or as a probe to investigate specific biological pathways.
Industry: Industrial applications might encompass its use as an intermediate in the synthesis of more complex molecules or materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways: The biological activity of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one may involve its interaction with specific enzymes or receptors, leading to inhibition or activation of particular biochemical pathways. The exact mechanism would depend on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds like 5-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one or 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridine, this compound may exhibit unique properties or activities due to its specific structural configuration.
List of Similar Compounds
5-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridine
There you go! An all-rounded dive into the fascinating world of 5-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


